BenchChemオンラインストアへようこそ!

3-Nitrosomethylaminopyridine

Nitrosamine carcinogenicity Chronic bioassay Regioisomer comparison

3-Nitrosomethylaminopyridine (syn. N-nitroso-N-methyl-3-aminopyridine, 3-NMPY) is a C6H7N3O nitrosamine (MW 137.14 g/mol) in which the N-nitroso-N-methylamino group is substituted at the meta position of the pyridine ring.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 69658-91-9
Cat. No. B1199803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrosomethylaminopyridine
CAS69658-91-9
Synonyms3-nitrosomethylaminopyridine
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCN(C1=CN=CC=C1)N=O
InChIInChI=1S/C6H7N3O/c1-9(8-10)6-3-2-4-7-5-6/h2-5H,1H3
InChIKeyGOPFSGIKKZFUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrosomethylaminopyridine (CAS 69658-91-9) – Positional Isomer Identity and Physicochemical Baseline for Scientific Procurement


3-Nitrosomethylaminopyridine (syn. N-nitroso-N-methyl-3-aminopyridine, 3-NMPY) is a C6H7N3O nitrosamine (MW 137.14 g/mol) in which the N-nitroso-N-methylamino group is substituted at the meta position of the pyridine ring. It belongs to the N-nitrosomethylaminopyridine (NMPY) isomeric series alongside the ortho (2-NMPY, CAS 16219-98-0) and para (4-NMPY, CAS 16219-99-1) analogs, which differ solely by the position of the heterocyclic nitrogen [1]. Predicted physicochemical properties include a boiling point of 280.2±20.0 °C, density of 1.2±0.1 g/cm³, and a pKa of 2.83±0.10 . The compound is classified as non-carcinogenic by the Carcinogenic Potency Database based on chronic animal bioassay results, in contrast to its 2-isomer [1]. It is catalogued as a pharmaceutical nitrosamine impurity reference standard (e.g., Vonoprazan Impurity 239) and is typically supplied at ≥95% HPLC purity with COA documentation [2].

Why 3-Nitrosomethylaminopyridine Cannot Be Substituted by Its Positional Isomers: The Functional Non-Equivalence of Nitrosomethylaminopyridine Regioisomers


The three positional isomers of nitrosomethylaminopyridine — 2-NMPY, 3-NMPY, and 4-NMPY — exhibit mutually exclusive carcinogenicity, mutagenicity, metabolic activation, and chemical reactivity profiles despite sharing identical molecular formula and nitrosamine functional group. 2-NMPY is a confirmed rat esophageal and hepatic carcinogen and Ames-positive mutagen, while 3-NMPY and 4-NMPY are non-carcinogenic and Ames-negative under identical experimental conditions [1]. Quantum chemical calculations confirm that these divergent biological outcomes are rooted in fundamentally different free-energy landscapes governing DNA adduct versus water adduct formation, with the regioisomer position of the pyridine nitrogen determining whether reactive diazonium intermediates proceed toward DNA alkylation or deactivation [2]. Consequently, substituting any one isomer for another in carcinogenicity studies, metabolic investigations, pharmaceutical impurity risk assessment, or analytical reference standard workflows will yield biologically and toxicologically non-equivalent results.

Quantitative Differential Evidence Guide: 3-Nitrosomethylaminopyridine vs. Closest Analogs Across Carcinogenicity, Mutagenicity, Metabolism, and Quantum Chemical Reactivity


Chronic Oral Carcinogenicity Bioassay in BD VI Rats: 3-NMPY vs. 2-NMPY Head-to-Head

In a direct head-to-head chronic oral administration study in BD VI rats (n≥32 per group, doses selected based on maximum tolerated dose), 2-NMPY induced tumors of the esophagus and possibly the liver, whereas 3-NMPY and 4-NMPY exhibited no carcinogenic activity under identical experimental conditions [1]. The Carcinogenic Potency Database (CPDB) independently classifies 3-NMPY as 'no positive' across all tested species/sex combinations, confirming the absence of carcinogenic signal [2]. The non-carcinogenicity of 3-NMPY is attributed to efficient cytosolic deactivation by thiol-containing scavenger molecules that abolish its reactive intermediates before DNA damage occurs [3].

Nitrosamine carcinogenicity Chronic bioassay Regioisomer comparison

Ames Test (Salmonella typhimurium TA100) Mutagenicity: Isomer-Specific Differential Activity

In the Ames bacterial reverse mutation assay using Salmonella typhimurium strain TA100, which detects base-pair substitution mutations, 2-NMPY exhibited clear mutagenic activity at high concentrations, whereas 3-NMPY and 4-NMPY showed no mutagenic effect under the same experimental conditions [1]. This assay was conducted as part of the same study that established the carcinogenicity differential, providing a direct mutagenicity-carcinogenicity correlation within a single experimental program. The negative Ames result for 3-NMPY is consistent with its non-carcinogenic status and contrasts with the positive Ames result for 2-NMPY that aligns with its carcinogenicity [1].

Ames test Bacterial reverse mutation Nitrosamine genotoxicity

In Vitro Metabolic Activation-to-Deactivation Ratio in Rat Liver Microsomes: Quantitative Enzymatic Fate Differential

A comparative in vitro metabolism study using rat liver microsomes revealed quantitative differences in the ratio of presumed activating (oxidative demethylation to diazonium ion) versus deactivating (enzymatic denitrosation and N-oxide formation) metabolic processes across the three isomers [1]. At 10 mM substrate concentration, 3-NMPY showed an activation-to-deactivation ratio of approximately 1.5, compared to 3 for the carcinogenic 2-NMPY and 0.5 for 4-NMPY. Crucially, at a more physiologically relevant 1 mM concentration, the ratio for 2-NMPY increased dramatically to approximately 50, a concentration-dependent shift not observed for 3-NMPY [1]. Furthermore, 2-hydroxypyridine — the hydrolysis product of the DNA-reactive pyridine-2-diazonium intermediate — was formed in high yields from 2-NMPY, whereas only traces of 3-hydroxypyridine were detected from 3-NMPY, and 4-hydroxypyridine was undetectable from 4-NMPY [1].

Nitrosamine metabolism Microsomal activation Cytochrome P450 Detoxification ratio

Quantum Chemical Free Energy Profiles of DNA Adduct vs. Water Adduct Formation: Computed Reaction Barriers

Göller et al. (2024) employed DFT-based quantum chemical calculations to map complete free-energy reaction profiles for nine N-nitrosamines including the full NMPY isomeric series [1]. All values are reported relative to the α-hydroxylated nitrosamine intermediate set to 0 kcal/mol. The critical differentiation emerges at the DNA adduct formation step: the activation barrier for SN2 reaction of the diazonium ion with guanine N7 (3→5G_TS) is +32.0 kcal/mol for 3-NMPY, more than double the +14.7 kcal/mol barrier for carcinogenic 2-NMPY. For 4-NMPY, this barrier is +25.0 kcal/mol. The carbenium ion intermediate (4), which can also form DNA adducts, is substantially less stable for 3-NMPY (−15.0 kcal/mol) and 4-NMPY (−16.4 kcal/mol) compared to 2-NMPY (−32.2 kcal/mol). The authors conclude that non-carcinogenic molecules including 3-NMPY and 4-NMPY yield stable carbocations that thermodynamically favor water adduct formation over DNA alkylation, whereas carcinogenic 2-NMPY proceeds via kinetically controlled diazonium ion reactions preferentially yielding DNA adducts [1].

Quantum chemical calculation Gibbs free energy DNA alkylation Computational toxicology Nitrosamine activation pathway

E. coli K-12 In Vitro and Host-Mediated Mutagenicity: 3-NMPY Exhibits Unique Direct-Acting Mechanism Abolished In Vivo

Kerklaan et al. (1982) tested the three NMPY isomers for mutagenicity in E. coli K-12 strain 343/113 using both in vitro assays (with and without rodent liver S-9, microsomal, and S-100 fractions) and in vivo host-mediated assays [1]. A unique mechanistic distinction emerged: 3-NMPY was the only isomer exhibiting direct mutagenicity toward E. coli in vitro without requiring metabolic activation, whereas 2-NMPY and 4-NMPY required microsomal activation to exert mutagenic effects. However, the mutagenic potential of all three isomers was completely abolished upon addition of the S-100 liver cytosolic fraction, attributed to non-enzymatic scavenging by thiol-containing molecules [1]. Critically, in the host-mediated assay — where indicator bacteria are recovered from the liver of treated animals — only 2-NMPY retained mutagenic activity; 3-NMPY and 4-NMPY were non-mutagenic in vivo [1]. This disconnection between 3-NMPY's direct in vitro mutagenicity and its complete in vivo non-mutagenicity highlights the decisive role of cytosolic deactivation in determining biological outcome.

E. coli mutagenicity Host-mediated assay Direct mutagen Metabolic deactivation

Chemoselective Reactivity with Malonate Esters: 3-NMPY Is Unreactive Whereas 2-NMPY Forms Carbamates, Amides, and Dihydropyridines

Kiriazis et al. (1989) investigated the reactivity of the three isomeric N-nitrosomethylaminopyridines with esters containing active methylene groups (malonate esters) [1]. A striking chemoselective differential was observed: 2-NMPY reacted with malonate esters to form the corresponding derivatives of carbamates, amides, and dihydropyridines, whereas 3-NMPY and 3-methylaminopyridine did not react under the same conditions. The 4-isomer showed intermediate behavior, forming small amounts of carbamates with diisopropyl malonate. This reactivity pattern is attributed to the ability of the ortho-nitrosamino group in 2-NMPY to participate in intramolecular activation pathways that are geometrically impossible for the meta-substituted 3-NMPY [1].

Chemoselectivity Nitrosamine reactivity Malonate ester Heterocyclic chemistry

Validated Application Scenarios for 3-Nitrosomethylaminopyridine Based on Quantitative Comparative Evidence


Negative Control Reference Standard in Ames Mutagenicity Testing of Nitrosamine Impurities

In pharmaceutical nitrosamine impurity risk assessment under ICH M7 and EMA/FDA guidance, Ames test data is the primary determinant for assigning nitrosamines to the Cohort of Concern. 3-NMPY — confirmed Ames-negative in Salmonella typhimurium TA100 in the same study that documented the Ames-positive status of 2-NMPY [1] — serves as an experimentally validated negative control reference standard. This enables laboratories to calibrate Ames testing protocols specifically for N-nitrosamine compounds, distinguishing true negatives from false negatives due to assay insensitivity. Its use is further supported by its classification as non-carcinogenic in the CPDB and its documented role as a pharmaceutical nitrosamine impurity (e.g., Vonoprazan Impurity 239). Procurement of 3-NMPY at ≥95% HPLC purity with full COA documentation supports GLP-compliant analytical method validation.

Non-Carcinogenic Isomer Control in In Vivo Carcinogenicity and Mechanistic Toxicology Studies

When investigating the mechanisms of nitrosamine-induced carcinogenesis, 3-NMPY provides a non-carcinogenic isomer control that is structurally matched to the carcinogenic 2-NMPY, differing only in the position of the pyridine nitrogen [1]. This enables researchers to attribute biological effects specifically to the nitrosamino group position rather than to non-specific nitrosamine chemistry. The documented metabolic profile — with an activation-to-deactivation ratio of ~1.5 at 10 mM substrate and only trace formation of the DNA-reactive hydroxypyridine hydrolysis product [2] — provides a mechanistic reference point for interpreting tissue-specific carcinogenicity outcomes in 2-NMPY studies.

Computational Toxicology Validation Compound for In Silico Nitrosamine Carcinogenicity Prediction Models

The Göller et al. (2024) quantum chemical study provides complete Gibbs free-energy reaction profiles for 3-NMPY, 2-NMPY, and 4-NMPY, including quantitative activation barriers for DNA adduct formation (3-NMPY: +32.0 kcal/mol; 2-NMPY: +14.7 kcal/mol) and carbenium ion stabilities [3]. This dataset enables validation of in silico models (e.g., CPCA, DEREK Nexus, Sarah Nexus, Leadscope) that predict nitrosamine carcinogenicity from structure. 3-NMPY, as a structurally simple yet mechanistically well-characterized non-carcinogenic nitrosamine, serves as a benchmark compound for testing whether computational models correctly distinguish non-carcinogenic from carcinogenic nitrosamines, reducing reliance on animal testing in regulatory decision-making.

Pharmaceutical Nitrosamine Impurity Reference Standard for Analytical Method Development and Quality Control

3-NMPY is catalogued as a pharmaceutical impurity reference standard (e.g., Vonoprazan Impurity 239) and is available at analytical-grade purity (≥95% HPLC) with full characterization data (COA, 1H-NMR, MS, HPLC) [4]. As a non-carcinogenic nitrosamine, it can be handled with standard laboratory precautions rather than the specialized containment required for Cohort of Concern nitrosamines like NDMA or 2-NMPY, reducing operational burden in routine analytical workflows. Its use in HPLC method development, LC-MS/MS method validation, and quality control release testing of APIs susceptible to nitrosamine contamination is supported by its well-defined physicochemical properties (bp 280.2 °C, pKa 2.83) .

Quote Request

Request a Quote for 3-Nitrosomethylaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.